molecular formula C23H27N3O2S B270015 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No. B270015
M. Wt: 409.5 g/mol
InChI Key: HIYIALYQVMSSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One direction is to further investigate its mechanism of action and optimize its use as an anticancer and anti-inflammatory agent. Another direction is to study its potential use in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the reaction of 4-tert-butylthiophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties and has been used in the development of new cancer therapies. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

Product Name

2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C23H27N3O2S/c1-16-21(22(28)26(25(16)5)18-9-7-6-8-10-18)24-20(27)15-29-19-13-11-17(12-14-19)23(2,3)4/h6-14H,15H2,1-5H3,(H,24,27)

InChI Key

HIYIALYQVMSSAW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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